![molecular formula C8H8ClF3IN B13582377 1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with iodine and trifluoromethyl groups, along with a methanamine group
Preparation Methods
The synthesis of 1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Industrial production methods often utilize catalysts and specific reaction conditions to optimize yield and purity. For example, the Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: This can convert the compound into its corresponding amine or alcohol.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride can be compared with other similar compounds, such as:
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 4-Iodo-3-trifluoromethyl-1H-pyrazole
- 1-Iodo-4-(trifluoromethyl)benzene
These compounds share structural similarities but differ in their specific substituents and functional groups. The presence of the methanamine group in this compound makes it unique, as it imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8ClF3IN |
|---|---|
Molecular Weight |
337.51 g/mol |
IUPAC Name |
[2-iodo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F3IN.ClH/c9-8(10,11)6-2-1-5(4-13)7(12)3-6;/h1-3H,4,13H2;1H |
InChI Key |
LGPUKSBLSUPTHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



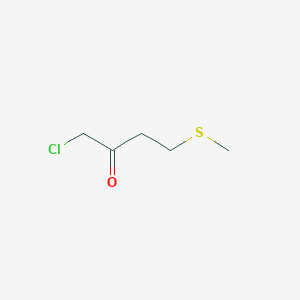
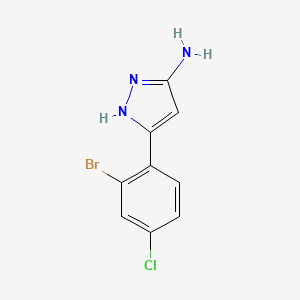
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)

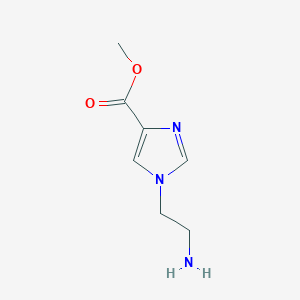
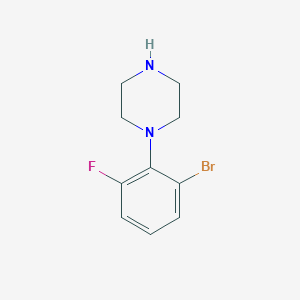

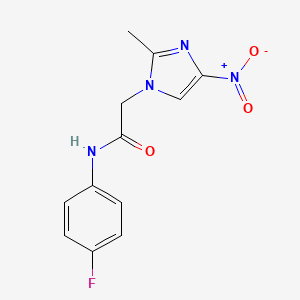
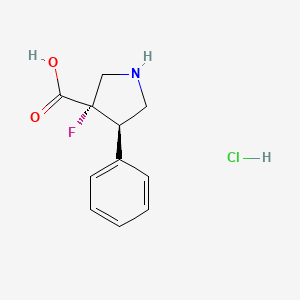
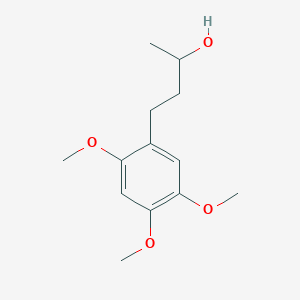

![1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13582355.png)
![2-{6-[2-(2-Methoxyethoxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13582362.png)
